

The Selective c-Kit Inhibitor ISCK03: A Technical Guide

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Compound of Interest

Compound Name: ISCK03

Cat. No.: B1672203

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This technical guide provides an in-depth overview of **ISCK03**, a cell-permeable phenyl-imidazolosulfonamide compound that acts as a potent and selective inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway. This document details the molecular target of **ISCK03**, its mechanism of action, and provides comprehensive experimental protocols for its characterization.

Core Target and Mechanism of Action

The primary molecular target of **ISCK03** is the c-Kit receptor tyrosine kinase, also known as CD117. **ISCK03** exerts its inhibitory effects by targeting the activation of c-Kit mediated by its ligand, Stem Cell Factor (SCF). The binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation initiates a downstream signaling cascade crucial for various cellular processes.

ISCK03 acts as a competitive inhibitor, likely at the ATP-binding site of the c-Kit kinase domain, thereby preventing the transfer of phosphate groups and blocking the receptor's activation. This inhibition of c-Kit autophosphorylation subsequently abrogates downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.^{[1][2]}

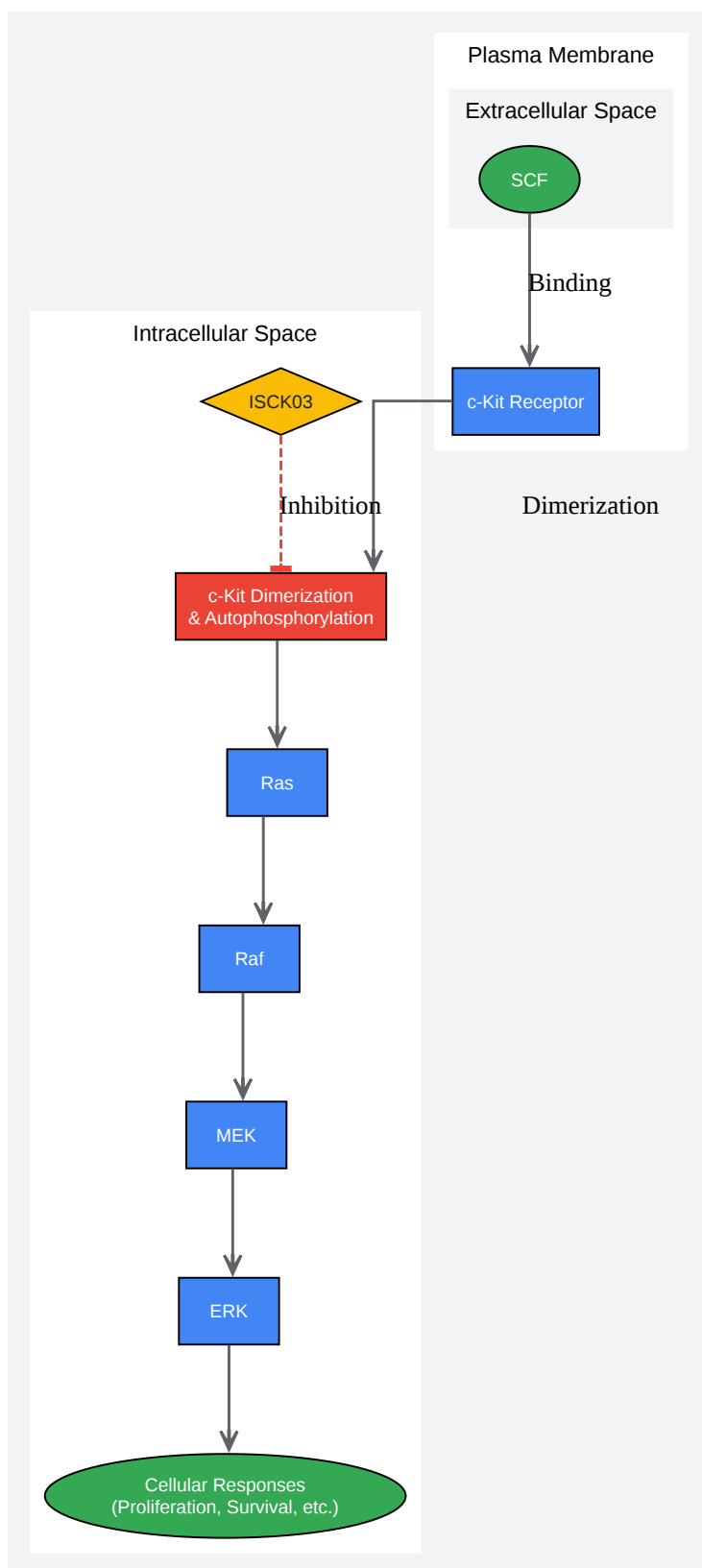
Quantitative Data Summary

The inhibitory potency of **ISCK03** has been characterized through various in vitro studies. The following table summarizes the key quantitative data available for **ISCK03**.

Parameter	Value	Cell Line/System	Reference
IC50 (SCF/c-Kit Inhibition)	< 2.5 μ M	Not specified	[3]
Effective Concentration (c-Kit Phosphorylation Inhibition)	1 - 5 μ M	501mel human melanoma cells	[1][2]
Effective Concentration (ERK Phosphorylation Inhibition)	1 - 5 μ M	501mel human melanoma cells	[1][2]

Signaling Pathway

The SCF/c-Kit signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and migration in various cell types, including hematopoietic stem cells, mast cells, melanocytes, and germ cells. **ISCK03**'s inhibition of c-Kit phosphorylation directly impacts these downstream cellular functions.



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Caption: SCF/c-Kit signaling pathway and the inhibitory action of **ISCK03**.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of **ISCK03** are provided below.

In Vitro c-Kit Kinase Assay

This assay determines the direct inhibitory effect of **ISCK03** on the enzymatic activity of recombinant c-Kit kinase.

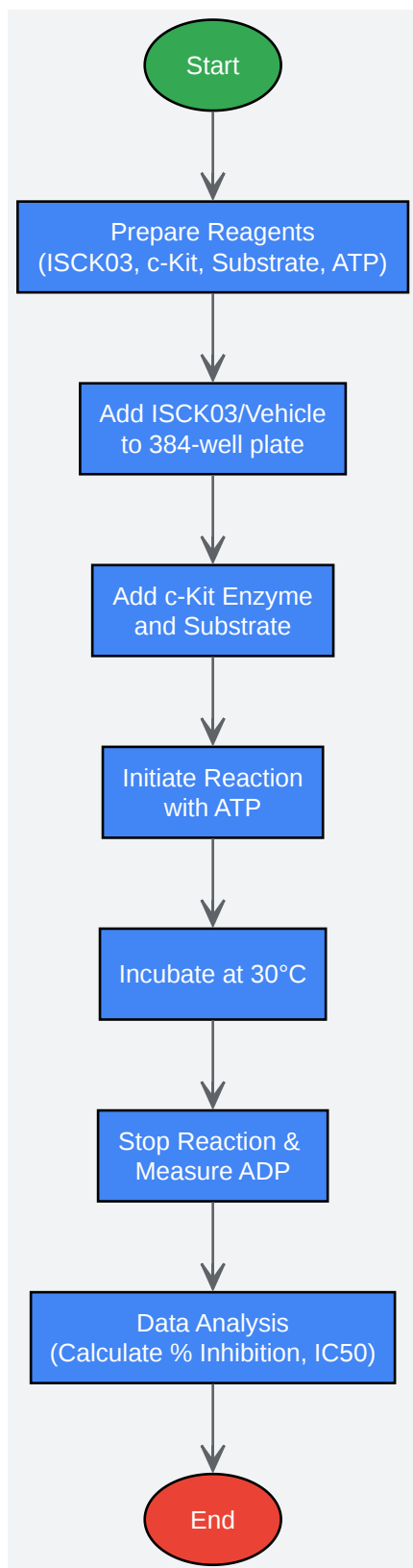
Materials:

- Recombinant human c-Kit kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- c-Kit substrate (e.g., poly(Glu, Tyr) 4:1)
- **ISCK03** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates

Procedure:

- Prepare serial dilutions of **ISCK03** in kinase buffer. Also, prepare a vehicle control (DMSO).
- In a 384-well plate, add **ISCK03** dilutions or vehicle control.
- Add the c-Kit substrate and recombinant c-Kit enzyme to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each **ISCK03** concentration and determine the IC₅₀ value.



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Caption: Workflow for the in vitro c-Kit kinase assay.

Cellular c-Kit Autophosphorylation Assay

This assay assesses the ability of **ISCK03** to inhibit SCF-induced c-Kit autophosphorylation in a cellular context.

Materials:

- A cell line expressing c-Kit (e.g., 501mel human melanoma cells, M07e cells)
- Cell culture medium
- Recombinant human SCF
- **ISCK03** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-c-Kit antibody
- Anti-phospho-c-Kit (Tyr719) antibody
- Protein A/G agarose beads
- SDS-PAGE and Western blotting reagents

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with various concentrations of **ISCK03** or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with SCF (e.g., 100 ng/mL) for 10-15 minutes.
- Wash the cells with ice-cold PBS and lyse them.
- Clarify the cell lysates by centrifugation.

- Immunoprecipitate c-Kit from the lysates using an anti-c-Kit antibody and protein A/G beads.
- Wash the immunoprecipitates and elute the proteins.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with an anti-phospho-c-Kit antibody to detect phosphorylated c-Kit.
- Strip the membrane and re-probe with an anti-c-Kit antibody to determine total c-Kit levels.
- Quantify the band intensities to determine the inhibition of c-Kit phosphorylation.

Western Blot for ERK Phosphorylation

This experiment evaluates the effect of **ISCK03** on the downstream ERK signaling pathway.

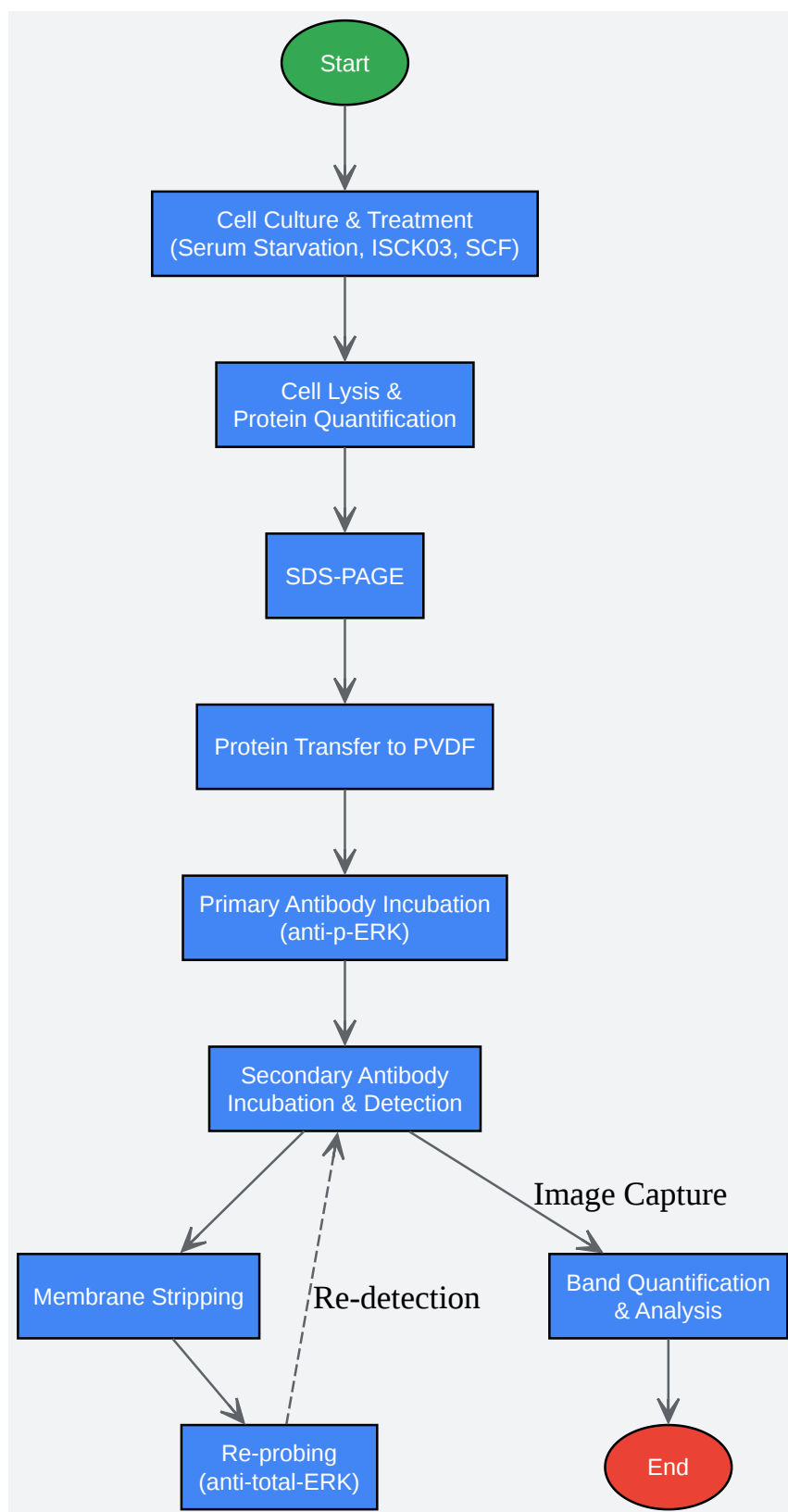
Materials:

- A cell line expressing c-Kit (e.g., 501mel)
- Cell culture medium
- Recombinant human SCF
- **ISCK03** (dissolved in DMSO)
- Lysis buffer
- Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
- Anti-total-ERK1/2 antibody
- SDS-PAGE and Western blotting reagents

Procedure:

- Follow steps 1-5 from the Cellular c-Kit Autophosphorylation Assay protocol.
- Collect the total cell lysates.

- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-phospho-ERK1/2 antibody.
- Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
- Quantify the band intensities to assess the inhibition of ERK phosphorylation.



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Caption: Western blot workflow for analyzing ERK phosphorylation.

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